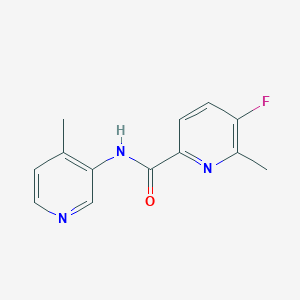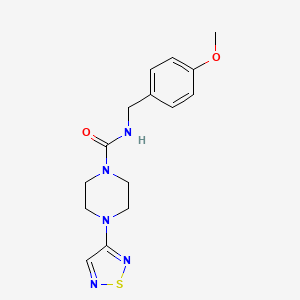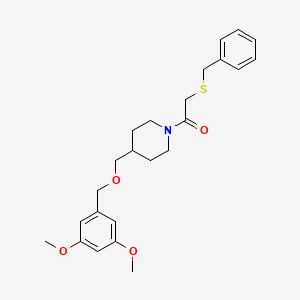
(4-((4-Chlorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-ethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that compounds with quinolin-3-yl and methanone frameworks can be synthesized through various chemical reactions, including Michael addition, intramolecular nucleophilic substitution, and Diels–Alder cycloadditions. These synthetic routes provide access to variously substituted tetrahydroquinazolinone derivatives, highlighting the versatility of these chemical frameworks in organic synthesis (Dalai et al., 2006).
Potential as Antimicrobial Agents
Some derivatives synthesized from related chemical structures have demonstrated potential antimicrobial activities. For example, quinazoline derivatives have been screened for their antibacterial and antifungal activities, showing promise against various microorganisms. This suggests that compounds with similar structural frameworks might also possess valuable antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Antioxidant Properties
Research into phenyl)(phenyl)methanone derivatives has revealed effective antioxidant power, indicating that similar compounds could also exhibit potent antioxidant activities. These studies are significant for the development of new antioxidants, which are crucial in combating oxidative stress related to various diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Organic Synthesis and Material Science Applications
The compound's framework has also been explored in the context of organic synthesis and material science. For example, sulfonated poly(arylene ether ketone sulfone) membranes with varying degrees of sulfonation have been synthesized for applications in fuel cells, demonstrating the utility of such compounds in developing new materials with specific electrical and chemical properties (Xu, Ma, Han, Ni, Wang, & Zhang, 2014).
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4S/c1-3-16-4-6-17(7-5-16)24(28)22-15-27-23-13-10-19(31-2)14-21(23)25(22)32(29,30)20-11-8-18(26)9-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVOMSJXHMMFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-ethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

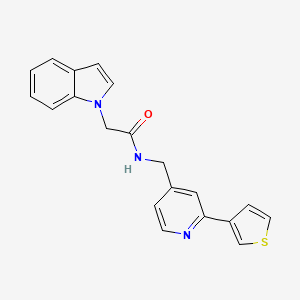
![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)

![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)
![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2395180.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)

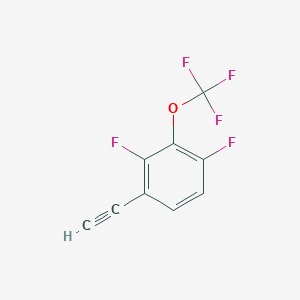
![1-[3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2395189.png)
